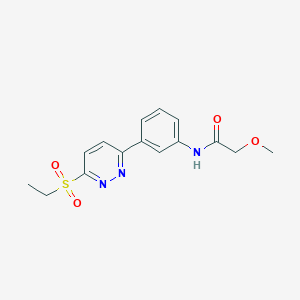

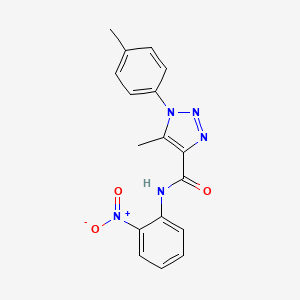

N-(4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, a piperazine ring, a sulfonyl group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole and pyridazine rings are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

N-(4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide derivatives have been investigated for their potential antimalarial activity. A study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, exploring their in vitro antimalarial activity and ADMET properties. The most active sulfonamide displayed excellent antimalarial activity with promising selectivity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Furthermore, molecular docking studies revealed these compounds' affinity against key proteins related to malaria and SARS-CoV-2, suggesting a potential avenue for COVID-19 treatment as well (Fahim & Ismael, 2021).

Antioxidant Properties

Research into novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant antioxidant activities. This suggests their potential as a foundation for developing more potent biologically active compounds through further modification or derivatization (Ahmad et al., 2012).

Antimicrobial Agents

A study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use has shown promising results. Through the synthesis of diverse derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, these compounds demonstrated potential as antimicrobial agents. Their structures were confirmed through various spectral analyses, and their in vitro antibacterial and antifungal activities showcased promising outcomes (Darwish et al., 2014).

Alzheimer's Disease Research

Compounds related to this compound have been studied for their potential application in Alzheimer's disease research. Specifically, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds showed significant in vitro activity against AChE and the ability to inhibit amyloid β aggregation, which is a key feature in the pathology of Alzheimer's disease (Umar et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing a range of physiological processes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of enzymatic activity, alteration of signal transduction, or changes in gene expression .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level, often resulting in changes in cellular function, modulation of signal transduction pathways, or alterations in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propriétés

IUPAC Name |

N-[4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3S/c1-15-14-16(2)28(25-15)21-9-8-20(23-24-21)26-10-12-27(13-11-26)32(30,31)19-6-4-18(5-7-19)22-17(3)29/h4-9,14H,10-13H2,1-3H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJJBHYCYSMDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)

![2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2477805.png)

![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)

![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)

![2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2477820.png)